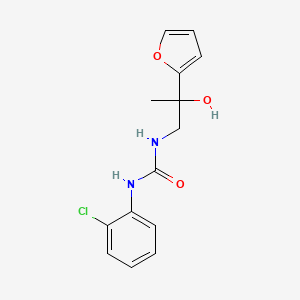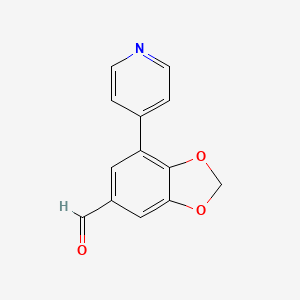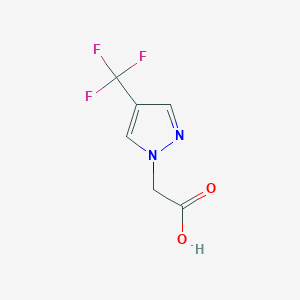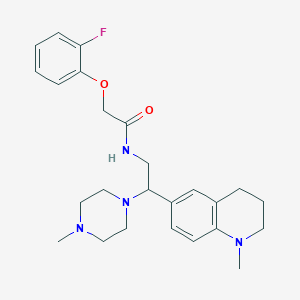![molecular formula C26H20N2O4 B2534912 2-(4-méthoxyphényl)-3-phénéthyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-39-4](/img/structure/B2534912.png)
2-(4-méthoxyphényl)-3-phénéthyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It’s a part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a pyrano[2,3-d]pyrimidine-2,4-dione scaffold being important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Applications De Recherche Scientifique
Antagoniste des canaux calciques
Le composé est un intermédiaire clé dans la synthèse de dérivés de la pyrrolopyridothiazépine, qui sont développés comme de nouveaux antagonistes des canaux calciques . Les antagonistes des canaux calciques sont des agents cliniquement utiles dans le traitement de l'hypertension, de l'angine de poitrine et de certaines arythmies cardiaques .
Activités anti-inflammatoires
Les pyrimidines, y compris ce composé, présentent une gamme d'effets pharmacologiques, notamment des activités anti-inflammatoires . Les effets anti-inflammatoires des pyrimidines sont attribués à leur réponse inhibitrice vis-à-vis de l'expression et des activités de certains médiateurs inflammatoires essentiels .
Inhibiteurs du récepteur du facteur de croissance épidermique
Certains dérivés du composé ont été synthétisés et caractérisés pour leur activité biologique en tant qu'inhibiteurs du récepteur du facteur de croissance épidermique . Ces inhibiteurs peuvent être utilisés dans le traitement de divers types de cancers.
Inhibiteur de la dihydrofolate réductase
Le composé s'est avéré inhiber la dihydrofolate réductase (DHFR), montrant de bons effets antitumoraux sur le carcinosarcome chez le rat . Les inhibiteurs de la DHFR sont utilisés dans le traitement du cancer et d'autres maladies.
Activités antibactériennes et antifongiques
Des dérivés du composé ont été synthétisés et testés pour leurs activités antibactériennes et antifongiques . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Activités antioxydantes
En tant que dérivé de la pyrimidine, le composé peut également présenter des activités antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages cellulaires causés par les radicaux libres.
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes , leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is the inhibition of cell proliferation. Specifically, it has shown high cytotoxicity against MCF-7 human cancer cell lines . The compound’s action leads to genomic dysfunction and cell death due to the inhibition of the DNA repair mechanism .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to interact with PARP-1, an enzyme involved in DNA repair . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the active site of the enzyme .
Cellular Effects
In cellular studies, this compound has shown promising activity against MCF-7 and HCT116 human cancer cell lines . It has been observed to inhibit the proliferation of these cells, potentially through its interactions with PARP-1 .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its binding to the active site of PARP-1 . This binding inhibits the activity of PARP-1, compromising the DNA repair mechanism of cancer cells and leading to genomic dysfunction and cell death .
Temporal Effects in Laboratory Settings
It has been observed to show promising activity against cancer cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with PARP-1 suggests it may play a role in DNA repair pathways .
Subcellular Localization
Its interactions with PARP-1 suggest it may be localized in the nucleus where DNA repair processes occur .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-19-13-11-18(12-14-19)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVDHGGDXWSVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)


![1,3-dimethyl-6-propyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534834.png)
![1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2534836.png)

![1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B2534838.png)

![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)

![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide](/img/structure/B2534848.png)

